molecular formula C15H12N2O3S B13986769 Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-

Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-

Cat. No.: B13986769
M. Wt: 300.3 g/mol
InChI Key: HZDCPKCKFKVZQA-UHFFFAOYSA-N
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Description

Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group. Its molecular formula is C15H12N2O3S, and it has a molecular weight of 300.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may target fibroblast growth factor receptors, thereby affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]- stands out due to its phenylsulfonyl substitution, which imparts unique chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-11(18)13-9-12-7-8-17(15(12)16-10-13)21(19,20)14-5-3-2-4-6-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDCPKCKFKVZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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